4-(Isothiocyanatomethyl)pyridine
Description
Properties
CAS No. |
106244-99-9 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
InChI Key |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
Canonical SMILES |
C1=CN=CC=C1CN=C=S |
Synonyms |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
4-(Isothiocyanatomethyl)pyridine serves as a crucial building block in organic synthesis. Its isothiocyanate functional group allows for versatile reactions, including:
- Synthesis of Heterocycles: The compound can be utilized to create complex heterocyclic structures, which are essential in pharmaceutical chemistry.
- Functionalization Reactions: The reactive nature of the isothiocyanate group enables functionalization, leading to the development of novel compounds with desirable properties.
Biological Activities
Research has indicated that this compound exhibits various biological activities, primarily in the following areas:
- Anticancer Properties: Studies have shown that isothiocyanates can induce apoptosis in cancer cells. For instance, they modulate apoptotic pathways by affecting proteins such as Bcl-2 and Bax, thereby promoting cell death in malignancies like prostate cancer .
- Antimicrobial Effects: The compound has been investigated for its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
- Inhibition of Enzymes: It has been noted for its potential to inhibit deubiquitinating enzymes, which play a role in tumorigenesis. This inhibition can lead to the suppression of cancer cell metastasis through the modulation of gene expression related to metastasis.
Pharmaceutical Applications
Given its biological activities, this compound is being explored as a precursor for various therapeutic agents:
- Drug Development: Its derivatives are being studied for their potential as anticancer drugs and other therapeutic applications due to their ability to target multiple cellular mechanisms involved in disease progression.
- Chemoprevention: The compound is part of ongoing research into chemopreventive strategies against cancer by enhancing detoxification pathways and inhibiting carcinogenesis .
Case Study 1: Anticancer Mechanisms
A study demonstrated that this compound effectively decreased the viability of non-small-cell lung cancer (NSCLC) cells by reversing cisplatin resistance. This was achieved through modulation of aldehyde dehydrogenase (ALDH) expression, which is linked to drug resistance .
Case Study 2: Inhibition of Metastasis
In another investigation, this compound was shown to suppress the metastatic potential of cancer cells by reducing the expression of key proteins involved in metastasis, such as MMP-2 and β-catenin. This highlights its potential use in combination therapies aimed at preventing cancer spread.
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Facilitates complex organic synthesis |
| Biological Activities | Anticancer and antimicrobial | Induces apoptosis; inhibits microbial growth |
| Pharmaceutical Development | Precursor for therapeutic agents | Potential anticancer drug development based on biological activity |
Comparison with Similar Compounds
2-Isothiocyanato-4-methylpyridine
- Molecular Formula : C7H6N2S
- Molecular Weight : 150.2 g/mol
- Structure : Features a methyl (-CH3) group at the 4-position and an isothiocyanate group at the 2-position.
- Key Differences :
3-(Isothiocyanatomethyl)pyridine
- Molecular Formula : C7H6N2S
- Structure : Isothiocyanatomethyl group at the 3-position.
- Key Differences: The 3-substituted isomer exhibits distinct electronic properties due to the pyridine ring’s electron-deficient nature at the meta position.
Functional Group Variants
4-Methylpyridine Derivatives
- Example : 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine ().
- Key Differences :
- Replacement of the isothiocyanate group with amines or thioethers reduces electrophilicity, limiting utility in covalent bond-forming reactions.
- Applications : Such derivatives are often explored as enzyme inhibitors (e.g., inducible nitric oxide synthase) due to their hydrogen-bonding capabilities .
4-(Dimethylamino)pyridine (DMAP) Derivatives
- Example : Planar-chiral DMAP catalysts ().
- Key Differences: The dimethylamino group (-N(CH3)2) is a strong electron-donating substituent, enhancing nucleophilic catalysis.
Reactivity and Spectroscopic Properties
Reactivity with Nucleophiles
Spectroscopic Data
- 1H NMR :
- IR : Isothiocyanate stretching vibrations appear at ~2050–2100 cm⁻¹ for all isomers .
Preparation Methods
Initial Patent-Based Synthesis
The earliest documented synthesis of 4-(isothiocyanatomethyl)pyridine was reported by Hasegawa and Kotani in a 1974 Japanese patent (JP49088878), involving the reaction of 4-picolylamine with carbon disulfide (CS₂) under basic conditions. This method yielded the target compound at 36%, alongside the co-formation of 4-isothiocyanatomethylene-4H-pyridine-1-carboxylic acid ethyl ester. The low yield was attributed to competing thiourea formation and inadequate control over reaction intermediates.
Yield Optimization via Reaction Parameter Tuning
Subsequent refinements by Hasegawa’s group in 2005 increased the yield to 50% by modulating temperature and stoichiometry. Key adjustments included:
-
Temperature control : Maintaining 0–5°C during CS₂ addition to minimize side reactions.
-
Solvent selection : Transitioning from aqueous bases to tetrahydrofuran (THF) for improved amine solubility.
-
Workup protocol : Implementing acid quenching (1 M HCl) to precipitate unreacted amines, followed by ethyl acetate extraction.
Modern Synthetic Approaches
Acetyl Chloride-Mediated Decomposition of Dithiocarbamate Salts
A 2017 study demonstrated that acetyl chloride (AcCl) effectively mediates the decomposition of dithiocarbamate salts into isothiocyanates, avoiding purification challenges associated with tosyl chloride (TsCl).
General Procedure
-
Dithiocarbamate formation : 4-Picolylamine (1 eq) reacts with CS₂ (1.2 eq) in THF at 0°C in the presence of triethylamine (TEA, 2.5 eq).
-
Electrophilic activation : AcCl (1 eq) is added dropwise, inducing desulfurization to form the isothiocyanate.
-
Workup : The mixture is quenched with HCl, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield : 75% (vs. 50% with TsCl).
Advantages : AcCl’s volatility simplifies removal under reduced pressure, circumventing TsCl’s persistent residues.
Trichlorotriazine (TCT)-Assisted Synthesis
A 2023 protocol utilized TCT for efficient desulfurization of dithiocarbamate intermediates:
Stepwise Synthesis
-
Intermediate generation : 4-Picolylamine reacts with CS₂ and K₂CO₃ in water to form the dithiocarbamate salt.
-
TCT-mediated desulfurization : The salt is treated with TCT in dichloromethane at 0°C, followed by NaOH addition to liberate the isothiocyanate.
-
Isolation : Extraction with dichloromethane and solvent evaporation yield the product.
Yield : 70–75%.
Key feature : TCT’s high electrophilicity accelerates desulfurization, reducing reaction time to 2 hours.
Mechanistic Insights and Comparative Analysis
Reaction Mechanism
Isothiocyanate synthesis proceeds via a two-step mechanism:
-
Dithiocarbamate formation :
-
Electrophile-assisted desulfurization :
AcCl reacts with the dithiocarbamate to form a mixed anhydride, facilitating sulfur elimination.
Method Comparison
Key observations :
-
AcCl and TCT methods offer superior yields and shorter reaction times vs. classical approaches.
-
TCT’s cost may limit industrial adoption, favoring AcCl for large-scale synthesis.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(isothiocyanatomethyl)pyridine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group (-NCS) to a pyridine backbone. A common approach is reacting 4-(aminomethyl)pyridine with thiophosgene (CSCl₂) under controlled alkaline conditions (pH 8–9) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product . Monitor reaction progress using TLC with UV visualization. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Photostability requires exposure to UV-Vis light (e.g., 365 nm) in quartz cells, with degradation monitored via UV-Vis spectroscopy. Hydrolytic stability is tested in buffers (pH 2–12) at 25°C and 40°C; analyze aliquots by LC-MS to detect hydrolysis products (e.g., thiourea derivatives). Store the compound at -20°C in amber vials under inert gas to prevent moisture absorption and dimerization .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm the -NCS group via stretching vibrations at ~2050–2100 cm⁻¹. Pyridine ring vibrations appear at 1600–1580 cm⁻¹ (C=C stretching) and 1430–1410 cm⁻¹ (C-H bending) .
- NMR : In DMSO-d₆, the methylene group (-CH₂-NCS) appears as a triplet at δ 4.5–4.7 ppm (¹H), with pyridine protons at δ 8.4–8.6 ppm (aromatic). ¹³C NMR shows the thiocyanate carbon at δ 130–135 ppm .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with m/z 165.04 (C₇H₆N₂S⁺) .
Advanced Research Questions
Q. How do solvent effects influence the electronic properties of this compound, and how can these be modeled computationally?
- Methodological Answer : Solvent polarity alters frontier molecular orbital (FMO) energies. Use time-dependent DFT (TD-DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) and the IEF-PCM solvation model. For example, in water, the HOMO-LUMO gap (ΔE) narrows by ~0.3 eV compared to the gas phase, increasing electrophilicity (w = 1.2–1.5 eV). Validate calculations against experimental UV-Vis spectra (λ_max shifts from 256 nm in gas to 246 nm in water) .
Q. What strategies resolve discrepancies between experimental and computational vibrational frequencies for this compound?
- Methodological Answer : Discrepancies often arise from anharmonicity or basis set limitations. Apply scaling factors (0.96–0.98 for B3LYP) to computed frequencies. Compare DFT (B3LYP or B3PW91) results with experimental FT-IR data for key modes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
